

An In-depth Technical Guide to the Biochemical Properties of Hydroxyfasudil

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, is a potent and specific inhibitor of ROCK1 and ROCK2 isoforms. This document provides a comprehensive overview of the biochemical properties of **Hydroxyfasudil**, including its mechanism of action, kinase selectivity, pharmacokinetic profile, and its impact on key signaling pathways. Detailed experimental protocols for assessing its activity and effects are also provided to support further research and development.

Introduction

Hydroxyfasudil is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinases (ROCK). These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a wide array of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target. Hydroxyfasudil is the active metabolite of Fasudil, a drug approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4]

Mechanism of Action



Hydroxyfasudil exerts its pharmacological effects primarily through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2.[5] By blocking the kinase activity of ROCK, **Hydroxyfasudil** prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1).[6] Phosphorylation of MYPT1 by ROCK leads to the inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in increased phosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle contraction.[6] **Hydroxyfasudil**, by inhibiting ROCK, effectively disinhibits MLCP, leading to MLC dephosphorylation and smooth muscle relaxation.[7]

Beyond its effects on smooth muscle contraction, **Hydroxyfasudil** has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS).[8] This leads to increased production of nitric oxide (NO), a potent vasodilator, further contributing to its effects on blood flow.[8][9]

Kinase Selectivity Profile

Hydroxyfasudil exhibits high potency and selectivity for ROCK1 and ROCK2. While a comprehensive screening against a full kinome panel is not publicly available, existing data demonstrates its specificity over other related kinases.

Kinase	IC50 (μM)	Ki (μM)	Reference(s)
ROCK1	0.73	-	[9]
ROCK2	0.72	-	[9]
PKA	37	1.6	[10]
PKC	>100	3.3	[9]
MLCK	>100	36	[9]
PKG	-	1.6	[11]

Note: Ki values for PKA, PKG, PKC, and MLCK are for the parent compound, Fasudil.

A study examining the specificity of **Hydroxyfasudil** at a concentration of 10 μ M against a panel of 17 other protein kinases demonstrated that none were inhibited by more than 40%, while ROCK α and ROCK β were inhibited by 97.6% and 97.7%, respectively.[12]



Pharmacokinetic Properties

Hydroxyfasudil is the major active metabolite of Fasudil and possesses a longer half-life than the parent compound. Its pharmacokinetic parameters have been characterized in various species.

Table 4.1: Pharmacokinetic Parameters of Hydroxyfasudil in Humans (following Fasudil

administration)

Parameter	Oral Administration	Intravenous Administration	Reference(s)
Cmax	111.6 μg/L	108.4 μg/L	[13]
Tmax	0.50 h	0.75 h	[13]
AUC0-tz	309 μg·h/L	449 μg·h/L	[13]
t½	5.54 h	5.70 h	[13]
Absolute Bioavailability	~69%	-	[13]

Table 4.2: Pharmacokinetic Parameters of Hydroxyfasudil in Rats (following Fasudil administration)



Administr ation Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t½ (h)	Referenc e(s)
Intraperiton eal	3	330	0.25	450	1.1	[14]
Intraperiton eal	10	1100	0.25	1810	1.2	[14]
Intravenou s	4	-	-	-	-	[15][16]
Oral	2	-	-	-	-	[16]
Oral	4	-	-	-	-	[16]
Oral	6	-	-	-	-	[16]

Note: Detailed parameters for IV and oral administration in rats were not fully available in the searched literature.

Table 4.3: Pharmacokinetic Parameters of Hydroxyfasudil in Dogs (following Fasudil

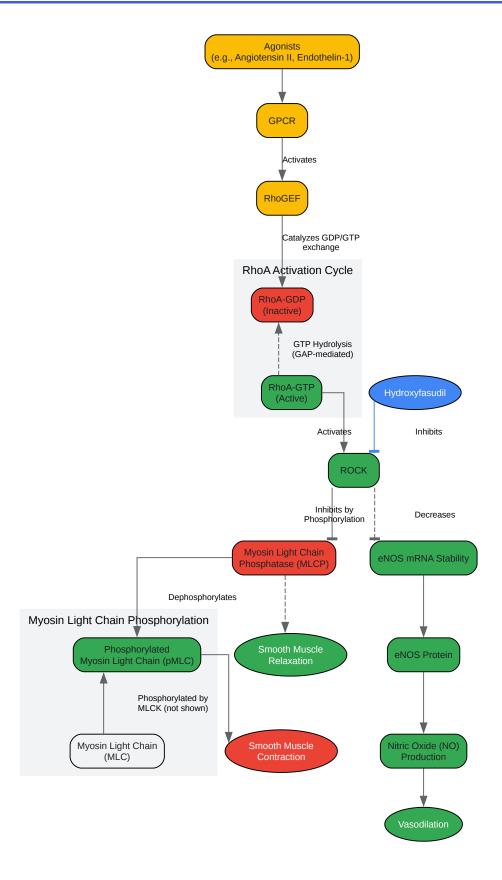
administration)

Administration Route	Dose (mg/kg)	T½ (h)	Reference(s)
Oral	1	4.5	[5]
Oral	2	6.0	[5]
Oral	4	7.6	[5]

Signaling Pathways

Hydroxyfasudil's primary mechanism of action involves the modulation of the Rho/ROCK signaling pathway, which has numerous downstream effects.





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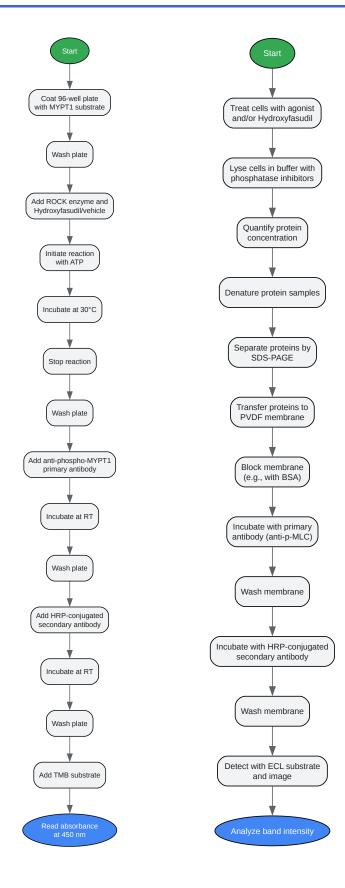
Figure 1: The Rho/ROCK signaling pathway and points of intervention by **Hydroxyfasudil**.



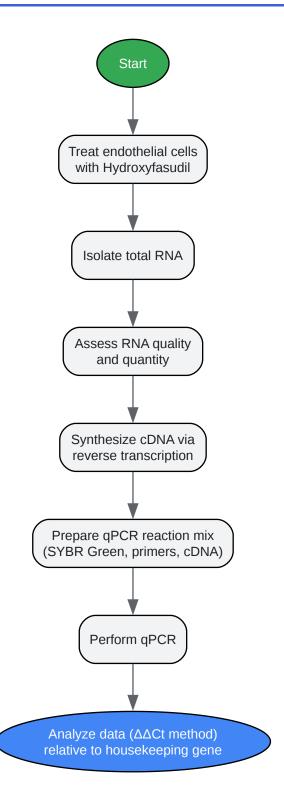
Experimental Protocols In Vitro ROCK Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK and the inhibitory potential of **Hydroxyfasudil**.[17]









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